molecular formula C₅¹³C₂H₈N₃¹⁵NO₄S B1152966 Thiazolylacetylglycine Oxime- 13C2,15N

Thiazolylacetylglycine Oxime- 13C2,15N

Cat. No.: B1152966
M. Wt: 247.21
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazolylacetylglycine Oxime-13C2,15N is a stable isotopically labeled derivative of Thiazolylacetylglycine Oxime (CAS: 178949-03-6), a critical intermediate in synthesizing Cefdinir, a third-generation cephalosporin antibiotic with broad-spectrum activity against Gram-positive and Gram-negative bacteria . The compound features a thiazole ring, an acetylated glycine moiety, and an oxime functional group. The isotopic labeling with two ¹³C atoms and one ¹⁵N atom enables precise tracking in pharmacokinetic, metabolic, and environmental studies, enhancing analytical accuracy in mass spectrometry and nuclear magnetic resonance (NMR) applications .

Properties

Molecular Formula

C₅¹³C₂H₈N₃¹⁵NO₄S

Molecular Weight

247.21

Synonyms

(Z)-N-[(2-Amino-4-thiazolyl)(hydroxyimino)acetyl]glycine-13C2,15N;  N-[(2Z)-(2-Amino-4-thiazolyl)(hydroxyimino)acetyl]glycine-13C2,15N; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolylacetylglycine Oxime-13C2,15N is compared below with structurally or functionally related compounds, focusing on isotopic labeling, applications, and research significance.

Structural Analogues

2.1.1 Thiazolylacetylglycine Oxime Acetal (CAS: 178422-40-7)
  • Structural Difference : Replaces the oxime group with an acetal group, altering reactivity and stability.
  • Application : Serves as a protected intermediate in Cefdinir synthesis, where the acetal group prevents unwanted reactions during manufacturing .
  • Isotopic Labeling: No isotopic labeling reported, limiting its utility in tracer studies compared to ¹³C/¹⁵N-labeled derivatives.
2.1.2 Cefdinir Sulfoxide (CAS: 934986-48-8)
  • Structural Difference : Oxidation product of Cefdinir, featuring a sulfoxide group.
  • Application : Studied as a metabolite or degradation product; exhibits reduced antibacterial activity compared to Cefdinir .
  • Isotopic Labeling: No isotopic variants documented, restricting quantitative metabolic profiling.

Isotopically Labeled Compounds

2.2.1 Clomipramine-13C-d3 HCl
  • Structural Difference : A tricyclic antidepressant with ¹³C and deuterium labels, unrelated to cephalosporins.
  • Isotopic Utility : Demonstrates the broader use of isotopic labeling (¹³C and ²H) in psychiatric drug metabolism studies, contrasting with Thiazolylacetylglycine Oxime-13C2,15N’s focus on antibiotic synthesis .
  • Analytical Advantage : Dual labeling allows simultaneous tracking of multiple pathways, akin to ¹³C/¹⁵N dual labeling in Thiazolylacetylglycine Oxime .
2.2.2 Caprylic Acid-d7
  • Structural Difference : A deuterated fatty acid, unrelated structurally but exemplifying isotopic labeling in lipid metabolism research.
  • Application : Highlights the versatility of isotopic labeling across drug classes, though lacking the dual ¹³C/¹⁵N configuration seen in Thiazolylacetylglycine Oxime .

Non-labeled vs. Labeled Thiazolylacetylglycine Oxime

Property Thiazolylacetylglycine Oxime Thiazolylacetylglycine Oxime-13C2,15N
Molecular Weight ~217.2 g/mol ~220.2 g/mol (due to ¹³C/¹⁵N)
Analytical Use Synthesis intermediate Internal standard for LC-MS/NMR
Metabolic Tracking Limited Enables precise N/C flux studies
Cost Lower Higher (isotope enrichment costs)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.